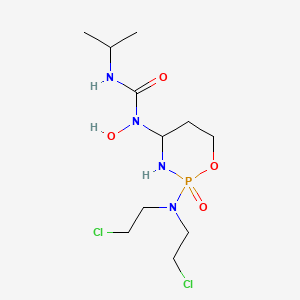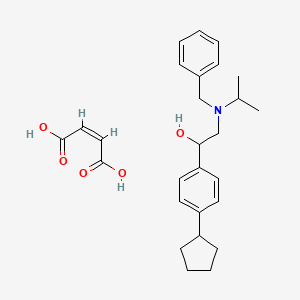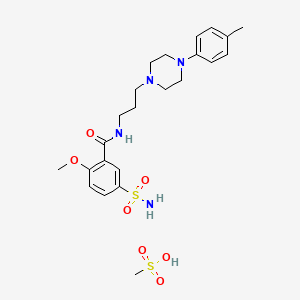
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzamide core, an aminosulfonyl group, a methoxy group, and a piperazinyl propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the benzamide core . The introduction of the aminosulfonyl group can be achieved through sulfonation reactions, while the methoxy group is typically added via methylation reactions. The piperazinyl propyl chain is introduced through nucleophilic substitution reactions involving piperazine derivatives.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the use of microreactor systems to control reaction conditions precisely, including temperature, pressure, and reaction time . The use of catalysts, such as Lewis acids, can enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: Nucleophilic substitution reactions can modify the piperazinyl propyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like piperazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Wirkmechanismus
The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives, such as N-(3-Amino-4-methylphenyl)benzamide and N-(4-methylphenyl)benzamide . These compounds share structural similarities but differ in their functional groups and side chains.
Uniqueness
What sets Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the aminosulfonyl group, methoxy group, and piperazinyl propyl chain makes this compound particularly versatile and valuable in various applications.
Eigenschaften
CAS-Nummer |
129051-66-7 |
|---|---|
Molekularformel |
C23H34N4O7S2 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
methanesulfonic acid;2-methoxy-N-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H30N4O4S.CH4O3S/c1-17-4-6-18(7-5-17)26-14-12-25(13-15-26)11-3-10-24-22(27)20-16-19(31(23,28)29)8-9-21(20)30-2;1-5(2,3)4/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)(H2,23,28,29);1H3,(H,2,3,4) |
InChI-Schlüssel |
VCMLEOVHQXFZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


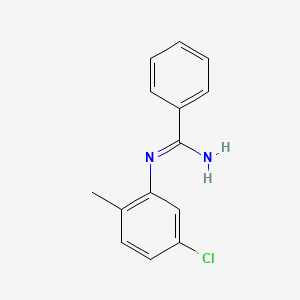
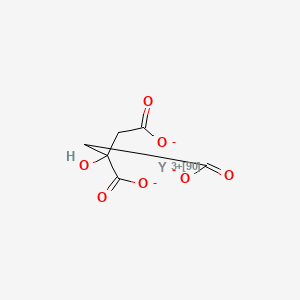
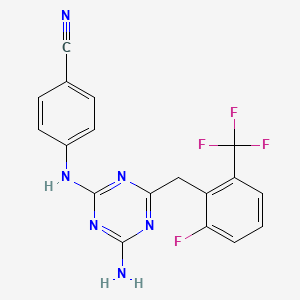

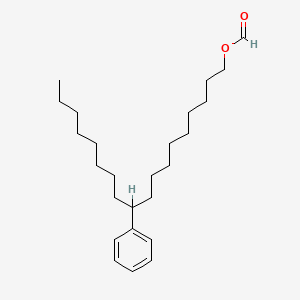

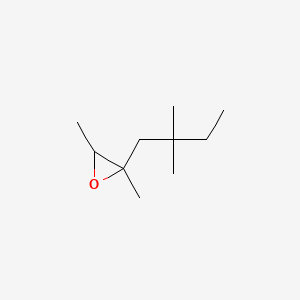
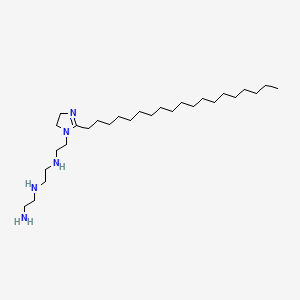

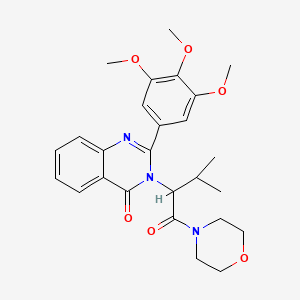
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
